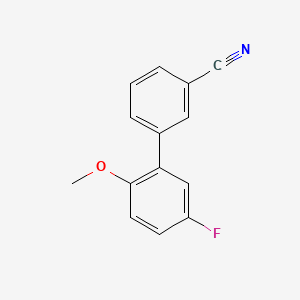

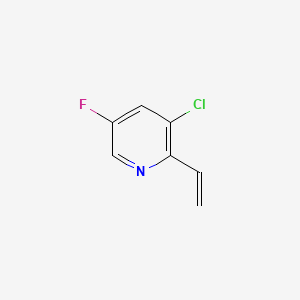

3-(5-Fluoro-2-methoxyphenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The IUPAC name for this compound is 3’-fluoro-6’-methoxy [1,1’-biphenyl]-3-carbonitrile . The InChI code is 1S/C14H10FNO/c1-17-14-6-5-12 (15)8-13 (14)11-4-2-3-10 (7-11)9-16/h2-8H,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.24 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Alzheimer's Disease Research

A significant application of compounds related to 3-(5-Fluoro-2-methoxyphenyl)benzonitrile is found in Alzheimer's disease (AD) research. One study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the brains of AD patients using positron emission tomography (PET). This probe, which shares structural similarities with this compound, helped in identifying significant decreases in receptor densities in the hippocampi and raphe nuclei of AD patients, correlating these decreases with worsening clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).

mGlu5 Receptor Antagonists

Another area of application is in the development of metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. Compounds derived from this compound have been identified as highly potent and selective mGlu5 receptor antagonists, demonstrating good rat pharmacokinetics, brain penetration, and in vivo receptor occupancy. These findings suggest potential therapeutic applications in treating neurological disorders (Tehrani et al., 2005).

Organic Synthesis and Chemical Modification

In the field of organic synthesis, the iodination of similar compounds through C–H lithiation followed by treatment with iodine under continuous flow conditions has been studied. This research highlights the potential of such compounds in synthetic chemistry, particularly in the reliable formation of specific regioisomers, which could have implications in the synthesis of pharmaceuticals and other organic compounds (Dunn et al., 2018).

Fluorescent Probes and Imaging Agents

Additionally, derivatives of this compound have been explored as fluorescent probes and imaging agents. These compounds have been applied in the development of novel imaging tools that can sense pH changes and metal cations, potentially offering new avenues for diagnostic imaging and research into cellular processes (Tanaka et al., 2001).

properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-14-6-5-12(15)8-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWQMJHDSLAUSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742905 |

Source

|

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-56-5 |

Source

|

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)

![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)

![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)